molecular formula C21H26N2O4 B12415840 Ramiprilat Diketopiperazine-d5

Ramiprilat Diketopiperazine-d5

Cat. No.: B12415840
M. Wt: 375.5 g/mol
InChI Key: DZRWPCCIYKIPJW-FLNFVANWSA-N
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Description

Ramiprilat Diketopiperazine-d5 is a labeled metabolite of Ramiprilat, which is the active form of the prodrug Ramipril. Ramiprilat is a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The compound this compound is often used in scientific research for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramiprilat Diketopiperazine-d5 involves the hydrolytic cleavage of the ester group in Ramipril, followed by the formation of the diketopiperazine derivative. This process typically involves the use of specific reagents and conditions to ensure the accurate labeling of the compound with deuterium (d5) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and validation of the final product .

Chemical Reactions Analysis

Types of Reactions

Ramiprilat Diketopiperazine-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like HPLC and mass spectrometry to determine their structure and purity .

Scientific Research Applications

Ramiprilat Diketopiperazine-d5 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Ramipril and its metabolites.

    Biology: Employed in studies to understand the metabolic pathways and biological effects of ACE inhibitors.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Ramipril and its derivatives.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing Ramipril

Mechanism of Action

Ramiprilat Diketopiperazine-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets involved include the ACE enzyme and the angiotensin II receptors (AT1R and AT2R) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ramiprilat Diketopiperazine-d5 is unique due to its labeled deuterium atoms, which make it particularly useful in analytical and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological and chemical assays, providing valuable insights into the metabolism and effects of ACE inhibitors .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

375.5 g/mol

IUPAC Name

(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid

InChI

InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1/i2D,3D,4D,6D,7D

InChI Key

DZRWPCCIYKIPJW-FLNFVANWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C)[2H])[2H]

Canonical SMILES

CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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